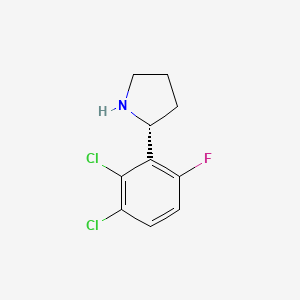
(R)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-6-fluorobenzene and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(2,3-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its biological activity.
®-2-(2,3-Difluorophenyl)pyrrolidine: Contains two fluorine atoms, which may enhance its stability and reactivity.
®-2-(2,3-Dichloro-4-fluorophenyl)pyrrolidine: The position of the fluorine atom is different, potentially altering its interaction with molecular targets.
Uniqueness
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity, stability, and interaction with biological targets.
特性
分子式 |
C10H10Cl2FN |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
(2R)-2-(2,3-dichloro-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChIキー |
KMUPIUWOKXBNBS-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)Cl)F |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















